molecular formula C9H15N3S B15266046 1-methyl-N-(thian-4-yl)-1H-pyrazol-4-amine

1-methyl-N-(thian-4-yl)-1H-pyrazol-4-amine

Cat. No.: B15266046
M. Wt: 197.30 g/mol
InChI Key: UYVSSYTWPHOGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-(thian-4-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C9H15N3S It is known for its unique structure, which includes a pyrazole ring substituted with a thian-4-yl group and a methyl group

Preparation Methods

The synthesis of 1-methyl-N-(thian-4-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-pyrazole and thian-4-ylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

    Synthetic Routes: One common synthetic route involves the nucleophilic substitution reaction where the thian-4-ylamine reacts with 1-methyl-1H-pyrazole in the presence of a base to form the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

1-Methyl-N-(thian-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

1-Methyl-N-(thian-4-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(thian-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

1-Methyl-N-(thian-4-yl)-1H-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-methyl-N-(thian-4-yl)pyrrolidin-3-amine and 1-methyl-N-(thian-4-yl)piperidin-4-amine.

    Uniqueness: The presence of the thian-4-yl group and the specific substitution pattern on the pyrazole ring confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

1-methyl-N-(thian-4-yl)pyrazol-4-amine

InChI

InChI=1S/C9H15N3S/c1-12-7-9(6-10-12)11-8-2-4-13-5-3-8/h6-8,11H,2-5H2,1H3

InChI Key

UYVSSYTWPHOGQA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.